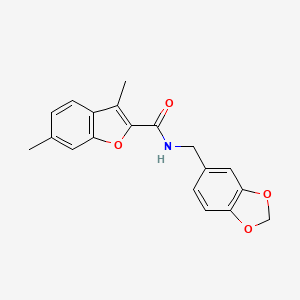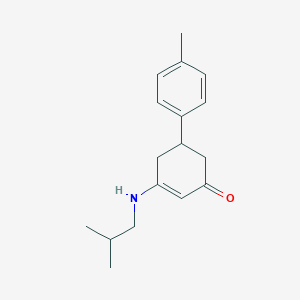
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one, also known as Mexedrone, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that was first synthesized in 2013 and has gained popularity in the recreational drug market.
Wirkmechanismus
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which results in an increase in their extracellular levels. It also acts as a releasing agent of serotonin, which leads to an increase in its extracellular levels. This mechanism of action is similar to other cathinone derivatives such as mephedrone and methylone.
Biochemical and Physiological Effects:
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to produce a range of physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and enhanced sensory perception. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to have a lower abuse potential compared to other cathinone derivatives, which makes it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its ability to cross the blood-brain barrier and its relatively low toxicity compared to other cathinone derivatives. However, its short half-life and rapid metabolism make it difficult to study its long-term effects. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is also a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one research such as studying its potential therapeutic applications in the treatment of depression, anxiety, and addiction. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one could also be used as a research tool to study the role of dopamine and norepinephrine in the brain. Further research is needed to understand the long-term effects of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its potential for abuse. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one analogs could also be synthesized and studied for their potential therapeutic applications and abuse potential.
Conclusion:
In conclusion, 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is a novel psychoactive substance that has potential therapeutic applications and could be used as a research tool in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its analogs for therapeutic use and abuse potential.
Synthesemethoden
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is synthesized by combining 4-methylpropiophenone and isobutylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction takes place in anhydrous conditions and requires careful temperature control. The final product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and reward pathways. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has also been studied for its potential use as a research tool in the field of neuroscience.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12(2)11-18-16-8-15(9-17(19)10-16)14-6-4-13(3)5-7-14/h4-7,10,12,15,18H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVNJNOQQGJPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylamino-5-p-tolyl-cyclohex-2-enone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

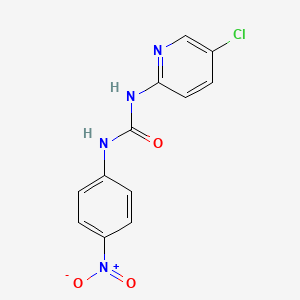
![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
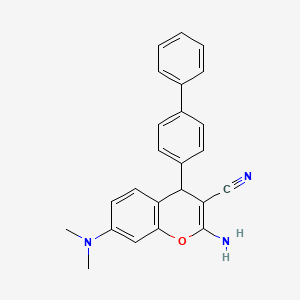
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
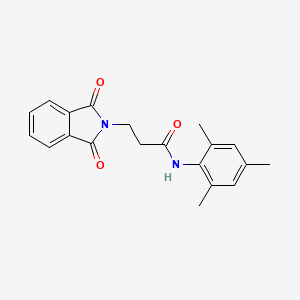
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
